2C-T (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

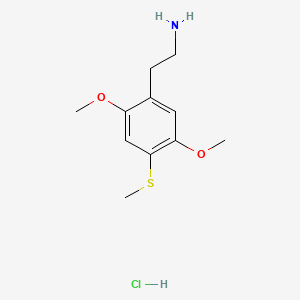

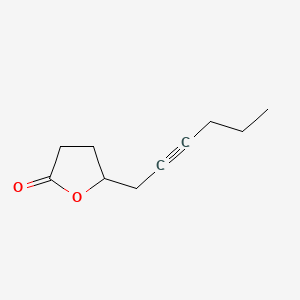

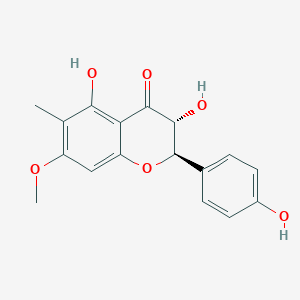

- Strukturell weist es Ähnlichkeiten mit Meskalin und 2C-T-2 auf. Sein chemischer Name lautet 2,5-Dimethoxy-4-methylthiophenylethylamin .

2C-T (Hydrochlorid): gehört zu den , einer Gruppe von Phenethylamin-Derivaten, die für ihre psychoaktiven Wirkungen bekannt sind.

Vorbereitungsmethoden

- Die synthetischen Wege für 2C-T-Verbindungen beinhalten oft Modifikationen des gemeinsamen Vorläufers 1,4-Dimethoxybenzol . 2C-T-4 wurde insbesondere aus 2,5-Dimethoxytoluol synthetisiert .

- Leider sind detaillierte industrielle Produktionsverfahren aufgrund begrenzter Forschung und regulatorischer Einschränkungen rar.

Analyse Chemischer Reaktionen

Reaktionen: 2C-T durchläuft verschiedene Reaktionen, einschließlich , , und .

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von den gewünschten Modifikationen ab. Zum Beispiel

Hauptprodukte: Diese Reaktionen ergeben verschiedene Derivate, wie zum Beispiel .

Wissenschaftliche Forschungsanwendungen

Chemie: 2C-T-Verbindungen dienen als wertvolle Werkzeuge für die Untersuchung von und deren Interaktionen.

Biologie: Forscher untersuchen ihre Auswirkungen auf neuronale Signalwege und Rezeptoraktivierung.

Medizin: Begrenzte Studien deuten auf potenzielle therapeutische Anwendungen hin, aber es werden weitere Forschungsarbeiten benötigt.

Industrie: Es gibt aufgrund regulatorischer Einschränkungen keine signifikanten industriellen Anwendungen.

Wirkmechanismus

- 2C-T (Hydrochlorid) wirkt hauptsächlich als 5-HT₂A , 5-HT₂B und 5-HT₂C Serotoninrezeptoragonist .

- Es teilt diesen Mechanismus mit anderen halluzinogenen Verbindungen und beeinflusst Wahrnehmung, Stimmung und Kognition.

Vergleich Mit ähnlichen Verbindungen

Einzigartige Merkmale: 2C-T zeichnet sich durch seine in der 4-Position aus.

Ähnliche Verbindungen:

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLQBDIAGNIIJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)SC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20815633 |

Source

|

| Record name | 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20815633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-10-6 |

Source

|

| Record name | 2,5-Dimethoxy-4-methylthiophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061638106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20815633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-T HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3W0K167ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)